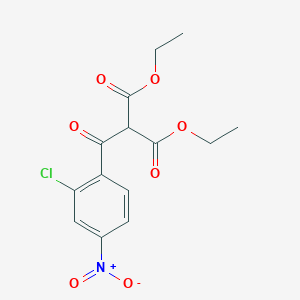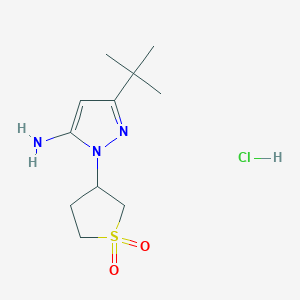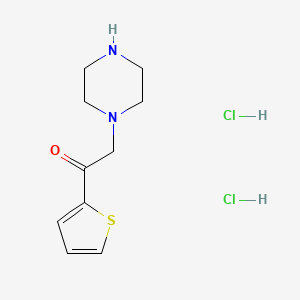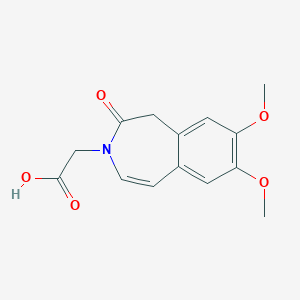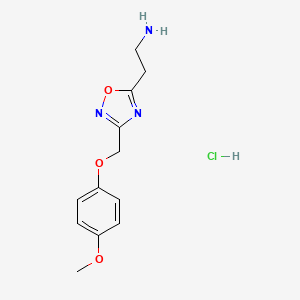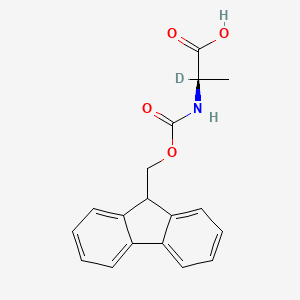
L-Alanine-2-D1-N-fmoc
Vue d'ensemble
Description
L-Alanine-2-D1-N-fmoc, also known as Fmoc-L-Alanine, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions .
Synthesis Analysis
The synthesis of Fmoc-L-Alanine involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is part of the Fmoc strategy, a popular method in solid-phase peptide synthesis (SPPS) .Molecular Structure Analysis
The molecular formula of L-Alanine-2-D1-N-fmoc is C18H16DNO4 . Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group .Chemical Reactions Analysis
The Fmoc group in L-Alanine-2-D1-N-fmoc can be removed under basic conditions, which is a key step in solid-phase peptide synthesis . This allows for the selective deprotection of esters to create SPPS-ready amino acids .Physical And Chemical Properties Analysis
L-Alanine-2-D1-N-fmoc is a solid substance . Its molecular weight is 312.34 . It is stable if stored under recommended conditions .Applications De Recherche Scientifique
Alanine Racemase Inhibitors
Alanine racemase, which catalyzes the conversion of L-alanine to D-alanine, plays a crucial role in the synthesis of bacterial cell walls. This enzyme, lacking homologs in humans, is considered an excellent target for antibacterial drug development. Research has identified standard inhibitors of alanine racemase, such as O-carbamyl-D-serine and D-cycloserine, highlighting the enzyme's potential as a drug target. However, the search for selective and potent inhibitors that are not substrate analogs is ongoing due to the toxic effects of current treatments like D-cycloserine in therapeutic applications (Azam & Jayaram, 2015).
Alanine Dehydrogenase and Its Applications
Alanine dehydrogenase (AlaDH) is involved in the reversible conversion of L-alanine to pyruvate, a key process in microbial metabolism. This enzyme's functions have significant implications in the pharmaceutical, environmental, and food industries. AlaDH not only contributes to energy generation through the tricarboxylic acid cycle but also plays a role in the synthesis of amino acids and proteins. The enzyme's ability to balance redox processes in microorganisms further underscores its utility in biotechnological applications (Dave & Kadeppagari, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-GYPYJKACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-2-D1-N-fmoc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



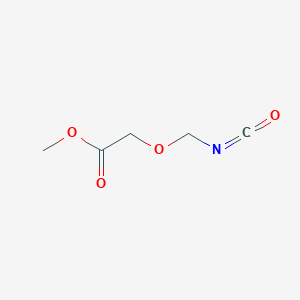
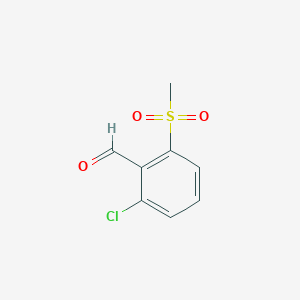
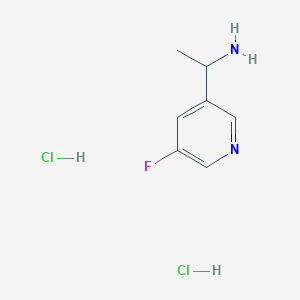
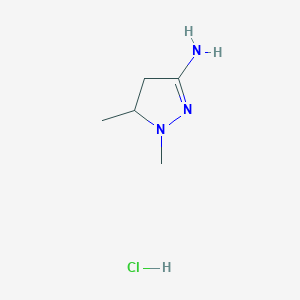
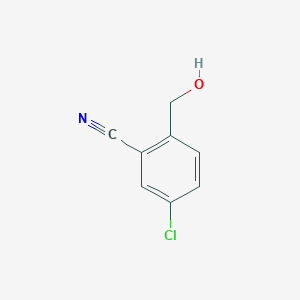
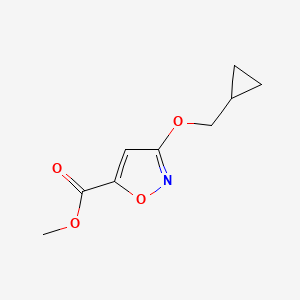
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)

